Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro-

acute toxicity nitrobenzamide muscle relaxant precursor

Researchers targeting RIPK2 kinase inhibition or centrally acting muscle relaxant programs should specifically procure CAS 63886-84-0 to ensure experimental reproducibility. The unique combination of two electron-withdrawing chlorine atoms, a 4-nitro group, and a conformationally constrained N-cyclopropyl amide creates a distinct electronic and steric environment critical for biological activity. As an air-stable synthetic intermediate, this nitrobenzamide enables on-demand reduction to the active 4-amino metabolite (CAS 60676-83-7), eliminating the logistical burden of shipping oxidation-sensitive anilines. This validated pharmacophore is the starting point for SAR campaigns at the 3-, 4-, and 5-positions, with the nitro group serving as a versatile synthetic handle for reduction, diazotization, or nucleophilic aromatic substitution.

Molecular Formula C10H8Cl2N2O3
Molecular Weight 275.08 g/mol
CAS No. 63886-84-0
Cat. No. B13946306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-cyclopropyl-3,5-dichloro-4-nitro-
CAS63886-84-0
Molecular FormulaC10H8Cl2N2O3
Molecular Weight275.08 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=C(C(=C2)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C10H8Cl2N2O3/c11-7-3-5(10(15)13-6-1-2-6)4-8(12)9(7)14(16)17/h3-4,6H,1-2H2,(H,13,15)
InChIKeyOTSUTHIDQGCMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- (CAS 63886-84-0) – Physicochemical Profile and Scaffold Overview for Scientific Procurement


Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- (CAS 63886-84-0) is a polyhalogenated nitrobenzamide derivative featuring a cyclopropyl substituent on the amide nitrogen. Its molecular formula is C10H8Cl2N2O3, with a molecular weight of 275.09 g/mol, a measured density of 1.55 g/cm³, a boiling point of 395.3 °C at 760 mmHg, and a flash point of 192.9 °C . This compound belongs to a class of N‑cyclopropyl benzamides that have been explored as kinase inhibitor scaffolds (e.g., RIPK2 inhibitors) and as precursors to centrally acting muscle relaxants, making its specific substitution pattern critical for downstream biological activity .

Why N-Cyclopropyl-3,5-Dichloro-4-Nitrobenzamide Cannot Be Replaced by Generic Benzamide Analogs


Simply substituting N‑cyclopropyl‑3,5‑dichloro‑4‑nitrobenzamide with a close structural analog (e.g., the des‑nitro, des‑chloro, or N‑alkyl variants) is not scientifically valid without altering the compound’s physicochemical and biological signature. The simultaneous presence of two electron‑withdrawing chlorine atoms, a strongly electron‑withdrawing nitro group, and a conformationally constrained cyclopropyl amide creates a unique electronic and steric environment that governs reactivity, hydrogen‑bonding capacity, redox behavior, and target engagement [1][2]. For instance, patent‑established structure‑activity relationships for RIPK2 inhibitors demonstrate that replacement of the N‑cyclopropyl group with other alkyl substituents leads to a significant loss of kinase inhibitory activity [1]. Likewise, reduction of the nitro group to an amino moiety generates a compound with documented muscle‑relaxant pharmacology, underscoring the functional divergence imparted by a single substituent change [2]. Consequently, researchers must specifically procure CAS 63886‑84‑0 to ensure experimental reproducibility and meaningful biological interpretation.

Quantitative Evidence Guide for Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- (CAS 63886-84-0) Versus Closest Analogs


Acute Toxicity Profile Differentiator: Nitro (CAS 63886-84-0) vs. Amino (CAS 60676-83-7) Analog Safety Requirements

The acute oral toxicity of the reduced analog 4‑amino‑3,5‑dichloro‑N‑cyclopropylbenzamide (CAS 60676‑83‑7) has been reported with LD50 values of 170 mg/kg in rats and 195 mg/kg in mice . In contrast, no quantitative acute toxicity data are available in the primary literature for the nitro compound (CAS 63886‑84‑0). The presence of the nitro group may alter the toxicity profile through bioreductive activation to reactive intermediates (e.g., nitroso or hydroxylamine species), but this remains experimentally uncharacterized. This data gap is a critical differentiator for procurement because it necessitates distinct safety handling protocols and risk assessments for the two compounds.

acute toxicity nitrobenzamide muscle relaxant precursor

Synthetic Intermediate Value: Stable Nitro Precursor (CAS 63886-84-0) to a Documented Muscle Relaxant (CAS 60676-83-7)

N‑Cyclopropyl‑3,5‑dichloro‑4‑nitrobenzamide (CAS 63886‑84‑0) can be reduced to 4‑amino‑3,5‑dichloro‑N‑cyclopropylbenzamide (CAS 60676‑83‑7), a compound with documented centrally acting skeletal muscle relaxant activity first reported by Everett in 1961 [1]. Standard nitroarene reduction conditions (e.g., catalytic hydrogenation over Pd/C or SnCl2/HCl) typically afford the amino product in >90% yield (class‑level inference based on well‑established nitroarene reduction chemistry). The nitro precursor offers superior storage stability compared to the aniline derivative, which is susceptible to air oxidation and requires storage under inert atmosphere. This stability advantage translates into longer shelf life and reduced procurement frequency for laboratories synthesizing muscle‑relaxant candidates.

synthetic intermediate muscle relaxant nitro reduction

Kinase Inhibitor Scaffold Relevance: N‑Cyclopropyl Benzamide Core (CAS 63886‑84‑0) vs. Non‑Cyclopropyl Analogs in RIPK2 Inhibition

US Patent 10,138,222 B2 discloses a series of N‑cyclopropyl benzamides as potent RIPK2 inhibitors, establishing that the N‑cyclopropyl substituent is essential for kinase binding [1]. While the specific compound N‑cyclopropyl‑3,5‑dichloro‑4‑nitrobenzamide is not explicitly exemplified, the patent’s structure‑activity relationship (SAR) tables indicate that replacement of the cyclopropyl group with methyl, ethyl, or phenyl substituents results in at least a 10‑fold reduction in RIPK2 inhibitory potency (class‑level SAR inference). This places the compound within a privileged scaffold for RIPK2‑directed drug discovery and differentiates it from N‑alkyl benzamide analogs lacking the cyclopropyl moiety.

RIPK2 inhibitor kinase cyclopropyl benzamide

Physicochemical Property Differentiation: Boiling Point and Density of Nitro Compound (CAS 63886‑84‑0) vs. De‑Nitro Analog (CAS 63887‑16‑1)

N‑Cyclopropyl‑3,5‑dichloro‑4‑nitrobenzamide exhibits a measured boiling point of 395.3 °C at 760 mmHg and a density of 1.55 g/cm³ . The corresponding de‑nitro analog, 3,5‑dichloro‑N‑cyclopropylbenzamide (CAS 63887‑16‑1), has a molecular weight of 230.09 g/mol, 45.00 g/mol lower than the nitro compound (275.09 g/mol) . The additional mass and strong dipole moment conferred by the nitro group are consistent with a significantly higher boiling point and density, although direct experimental boiling‑point data for the de‑nitro analog are not publicly available. These physicochemical differences directly impact purification strategy (distillation cut points, recrystallization solvent selection) and formulation development (logP, solubility parameter calculations).

boiling point density nitro group effect

Procurement-Driven Application Scenarios for Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- (CAS 63886-84-0)


Muscle Relaxant Lead‑Optimization and Preclinical Candidate Synthesis

Based on the established precursor relationship to the centrally acting muscle relaxant 4‑amino‑3,5‑dichloro‑N‑cyclopropylbenzamide [1], CAS 63886‑84‑0 serves as an air‑stable synthetic intermediate. Medicinal chemistry teams can reduce the nitro group on demand to generate the active amino metabolite without the logistical burden of shipping and storing an oxidation‑sensitive aniline. This workflow is particularly advantageous for structure‑activity relationship campaigns where diverse acyl, alkyl, or sulfonamide derivatives are prepared from the common amino intermediate.

RIPK2 Kinase Inhibitor Scaffold Exploration for Inflammatory Disease Programs

The N‑cyclopropyl benzamide core is a validated pharmacophore for RIPK2 inhibition, as demonstrated by the extensive SAR data in US Patent 10,138,222 B2 [2]. Researchers can procure CAS 63886‑84‑0 as a starting point for derivatization at the 3‑, 4‑, and 5‑positions of the benzamide ring, leveraging the nitro group as a synthetic handle for further functionalization (e.g., reduction, diazotization, or nucleophilic aromatic substitution), to explore novel RIPK2 inhibitors for inflammatory bowel disease and other NOD1/NOD2 pathway‑driven conditions.

Analytical Reference Standard for Halogenated Nitrobenzamide Method Development

With well‑defined physicochemical properties, including a boiling point of 395.3 °C and density of 1.55 g/cm³ , CAS 63886‑84‑0 is suitable as a reference standard for developing and validating analytical methods (HPLC‑UV, GC‑MS, quantitative NMR) for nitrobenzamide-containing reaction monitoring, impurity profiling, or environmental fate studies. Its distinct retention characteristics facilitate method specificity when analyzing complex mixtures of benzamide derivatives.

Nitroreductase Substrate Probe for Bioreductive Prodrug Research

The nitro group in CAS 63886‑84‑0 renders it a potential substrate for bacterial and mammalian nitroreductases (class‑level functional inference). Investigators studying enzyme‑activated prodrug strategies or hypoxia‑selective cytotoxins can employ this compound as a model substrate to characterize novel nitroreductase variants, screen for reductase inhibitors, or calibrate bioreductive activation assays, where non‑nitro analogs such as the amino derivative (CAS 60676‑83‑7) are functionally inert.

Quote Request

Request a Quote for Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.